(2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one
CAS No.: 2321336-68-7
Cat. No.: VC4991119
Molecular Formula: C17H21NO2
Molecular Weight: 271.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2321336-68-7 |
|---|---|
| Molecular Formula | C17H21NO2 |
| Molecular Weight | 271.36 |
| IUPAC Name | (E)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C17H21NO2/c1-20-16-11-14-8-9-15(12-16)18(14)17(19)10-7-13-5-3-2-4-6-13/h2-7,10,14-16H,8-9,11-12H2,1H3/b10-7+ |
| Standard InChI Key | WKFUJZVDQQVTJC-JXMROGBWSA-N |
| SMILES | COC1CC2CCC(C1)N2C(=O)C=CC3=CC=CC=C3 |
Introduction
(2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one is a complex organic compound belonging to the class of azabicyclic compounds. Its structure features a bicyclic system incorporating nitrogen, which is characteristic of many biologically active molecules. This compound has garnered attention due to its potential therapeutic applications, particularly in antiviral treatments.
Synthesis and Reaction Conditions
The synthesis of (2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one involves careful control of reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity. Protecting groups may be necessary during multi-step synthesis to ensure selectivity.
Mechanism of Action
The mechanism of action primarily involves interaction with viral enzymes or receptors, inhibiting their function and thereby preventing viral replication. Studies suggest that the compound may exhibit activity against specific viral targets, although detailed mechanistic studies are required to elucidate its full pharmacological profile.
Potential Applications
The primary applications of (2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one include antiviral treatments. Its potential therapeutic use is under investigation, but it is not approved for therapeutic or veterinary use at this time.
Future Research Directions
Future studies should focus on elucidating the detailed pharmacological profile of (2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one, including its efficacy against specific viral targets and potential side effects. Additionally, optimizing its synthesis to improve yield and purity will be crucial for further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume